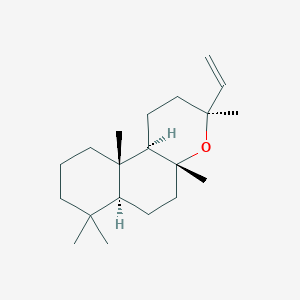

Epimanoyl oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1227-93-6 |

|---|---|

Molecular Formula |

C20H34O |

Molecular Weight |

290.5 g/mol |

IUPAC Name |

(3S,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |

InChI |

InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16+,18+,19-,20+/m0/s1 |

InChI Key |

IGGWKHQYMAJOHK-GRLGQGAKSA-N |

SMILES |

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |

Isomeric SMILES |

C[C@]1(CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(O1)C)(C)C)C)C=C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Biogeographical Distribution

Identification in Botanical Sources

Coccoloba peltata Schott

The compound ent-13-epi-manoyl oxide has been isolated from the leaves of Coccoloba peltata Schott cultivated in Egypt. tandfonline.comfigshare.comnih.gov A study involving the chromatographic fractionation of a leaf extract successfully yielded this compound, and its structure was confirmed using HRESIMS, NMR spectroscopy, and for the first time, X-ray crystallography. tandfonline.comfigshare.com This was the first report of the isolation of ent-13-epi-manoyl oxide from this particular species. tandfonline.comnih.gov Another analysis of the volatile components from the leaf extract of C. peltata using GC-MS also identified 13-epi-manoyl oxide as a significant constituent, accounting for 6.80% of the total extract composition.

Tetradenia riparia

Epimanoyl oxide has also been identified in the essential oil of Tetradenia riparia leaves. nih.govscielo.br In one study, 13-epimanoyl oxide was found to constitute 5.9% of the essential oil. nih.govscielo.br Another investigation of the essential oil from T. riparia leaves identified 13-epimanoyl oxide as the sole diterpene, present at 7.2%. scielo.br A more recent study on the larvicidal activity of the essential oil and its fractions from T. riparia also reported the presence of manoyl oxide (16.32%) in one of the fractions. ufu.br

Sideritis javalambrensis (as a derivative)

In the plant species Sideritis javalambrensis, a derivative of this compound has been isolated. Specifically, the n-hexane extract of this plant was found to contain ent-16-hydroxy-13-epimanoyl oxide. nih.gov Further research on this Spanish herb led to the isolation of another derivative, ent-13-epi-12α-acetoxymanoyl oxide. researcher.life A new ent-13-epi-manoyl oxide derivative, ent-2α-hydroxy-8,13β-epoxy-labd-14-ene, has also been isolated from Sideritis perfoliata. researchgate.netresearchgate.net

Tissue-Specific Localization and Accumulation within Plants

The accumulation of this compound and its precursors is not uniform throughout the plant; rather, it is concentrated in specific tissues and cell types.

Root Cork Cells in Coleus forskohlii (for manoyl oxide, relevant precursor context)

In Coleus forskohlii, the precursor to this compound, (13R)-manoyl oxide, is synthesized and accumulates in specialized cells within the root. oup.comnih.gov Research has shown that forskolin (B1673556), a complex labdane (B1241275) diterpenoid for which manoyl oxide is a precursor, is found in the root cork. oup.comnih.govresearchgate.net Both forskolin and (13R)-manoyl oxide have been localized to oil bodies within these specialized cork cells. oup.comnih.govresearchgate.net The biosynthesis of (13R)-manoyl oxide from geranylgeranyl diphosphate (B83284) is catalyzed by two diterpene synthases, CfTPS2 and CfTPS3, which are almost exclusively expressed in the root cork tissue where these compounds accumulate. asm.orgnih.gov

Trichome Exudates in Cistus creticus

In Cistus creticus, this compound and its derivatives are found in the exudates of glandular trichomes. nih.govoup.com The resinous exudate, known as "ladanum," is rich in labdane-type diterpenes. nih.govoup.com Chemical analysis of the essential oil from the leaves of C. creticus has shown that manoyl oxide (19.61%) and 13-epi-manoyl oxide (13.44%) are major components. researcher.life Studies on isolated trichomes from leaves at different developmental stages revealed that young leaves have the highest concentrations of various labdane-type diterpenes, including 13-epi-manoyl oxide, 3β-hydroxy-13-epi-manoyl oxide, and 3β-acetyl-13-epi-manoyl oxide. nih.gov The expression of the diterpene synthase gene CcCLS is highest in the trichomes of young leaves, which is consistent with the accumulation of manoyl oxide derivatives in these structures. nih.gov Furthermore, a bioactivity-guided study identified ent-3β-acetoxy-13-epi-manoyl oxide as a major antimicrobial compound in the resin, produced by the long-stalked capitate trichomes. researchgate.netbg.ac.rsresearchgate.net

Biosynthetic Pathways and Enzymological Studies

Overview of Labdane (B1241275) Diterpenoid Biosynthesis

Labdane-related diterpenoids are a vast and diverse group of natural products, with over 7,000 identified compounds. nih.gov Their biosynthesis originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). mdpi.comcjnmcpu.com In plants, this process occurs within plastids. acs.orgnih.gov The formation of the characteristic bicyclic labdane skeleton is initiated by a class II diterpene synthase (diTPS), which catalyzes a protonation-initiated cyclization of GGPP to form a bicyclic intermediate, typically a copalyl diphosphate (CPP) stereoisomer. mdpi.comacs.orgnih.govnih.govnih.gov This intermediate is then further modified by a class I diTPS, which removes the diphosphate group and can facilitate additional cyclizations and rearrangements to create the final diterpene hydrocarbon backbone. mdpi.comnih.govnih.gov This sequential action of class II and class I diTPSs is a hallmark of labdane-related diterpenoid biosynthesis in angiosperms. nih.gov These basic skeletons can then be further diversified by tailoring enzymes, such as cytochrome P450 monooxygenases, leading to the vast array of labdane-related diterpenoids found in nature. mdpi.comcjnmcpu.com

Enzymatic Cyclization of Geranylgeranyl Diphosphate (GGDP)

The biosynthesis of labdane-related diterpenoids, including epimanoyl oxide, commences with the cyclization of the linear precursor, geranylgeranyl diphosphate (GGPP). This crucial first step is catalyzed by a class II diterpene synthase (diTPS), also known as a copalyl diphosphate synthase (CPS). nih.govoup.com These enzymes initiate catalysis through protonation of the terminal olefin of GGPP, leading to a series of cyclization reactions that form the characteristic bicyclic decalin core of the labdane structure. nih.govoup.com The product of this reaction is a bicyclic diphosphate intermediate, such as copalyl diphosphate (CPP) or its stereoisomers. acs.orgnih.gov

In the specific pathway leading to ent-13-epi-manoyl oxide in Salvia miltiorrhiza, a specialized CPS, SmCPS4, is involved. oup.com This enzyme converts GGPP into ent-8α-hydroxylabd-13-en-15-yl diphosphate (ent-LDPP), a hydroxylated bicyclic intermediate. oup.comuniprot.orgqmul.ac.uk This intermediate is then the substrate for the subsequent class I diTPS. oup.com The introduction of the hydroxyl group at the C8 position during this initial cyclization is a key step that directs the pathway towards the formation of manoyl oxide-type structures rather than other labdane-related diterpenes. oup.com

Key Enzymes in this compound Formation

The formation of ent-13-epi-manoyl oxide from the bicyclic intermediate is catalyzed by a specific class I diTPS.

Ent-13-epi-manoyl oxide synthase, also known as SmKSL2 (Kaurene synthase-like 2), is the key enzyme responsible for the final cyclization step in the biosynthesis of ent-13-epi-manoyl oxide in the medicinal plant Salvia miltiorrhiza (Chinese sage). oup.comuniprot.orgqmul.ac.uk This enzyme belongs to the class I diTPS family and acts on the product of SmCPS4. oup.com The expression of both SmCPS4 and SmKSL2 is notably high in the floral sepals of S. miltiorrhiza, which correlates with the accumulation of ent-13-epi-manoyl oxide in this tissue. oup.com

SmKSL2 catalyzes the conversion of ent-8α-hydroxylabd-13-en-15-yl diphosphate to ent-13-epi-manoyl oxide and diphosphate. uniprot.orgqmul.ac.uk This reaction involves an ionization of the diphosphate group from the substrate, followed by an intramolecular cyclization where the hydroxyl group at C8 attacks the resulting carbocation at C13, forming the characteristic ether bridge of the manoyl oxide structure. oup.comuniprot.org

SmKSL2 has demonstrated a degree of substrate promiscuity. In addition to its primary substrate, it can also convert ent-copalyl diphosphate (ent-CPP) into ent-kaurene, indicating a dual functionality that is common among some plant diTPSs. nih.gov However, its primary role in the specialized metabolism of S. miltiorrhiza appears to be the production of ent-13-epi-manoyl oxide. oup.comnih.gov When SmKSL2 is combined with CfTPS2, a normal-copalyl diphosphate synthase, it leads to the production of manoyl oxide and 13-epi-manoyl oxide, further highlighting its catalytic flexibility. oup.com

| Substrate | Product(s) | Reference |

|---|---|---|

| ent-8α-hydroxylabd-13-en-15-yl diphosphate | ent-13-epi-manoyl oxide | uniprot.orgqmul.ac.uk |

| ent-copalyl diphosphate | ent-kaurene | nih.gov |

| normal-copalyl diphosphate (with CfTPS2) | manoyl oxide, 13-epi-manoyl oxide | oup.com |

Like other class I diterpene synthases, the catalytic activity of SmKSL2 is dependent on the presence of a divalent metal ion cofactor, specifically magnesium (Mg²⁺). nih.govuniprot.org The Mg²⁺ ions are crucial for binding the diphosphate moiety of the substrate, facilitating its departure during the ionization step of the catalytic cycle. nih.govuniprot.org It is noted that SmKSL2 is predicted to bind three Mg²⁺ ions per subunit. uniprot.org

Cofactor Requirements (e.g., Mg2+)

Diterpene Synthases (DiTPSs) Involved in Precursor Formation

The formation of (13R)-manoyl oxide, the direct precursor to forskolin (B1673556), in Coleus forskohlii is a prime example of the collaborative action of diterpene synthases. oup.com Two key DiTPSs, CfTPS2 and CfTPS3, are instrumental in this process. oup.comnih.govelifesciences.orgacs.org In vitro and in planta assays have demonstrated that the sequential activity of CfTPS2 and CfTPS3 on geranylgeranyl diphosphate (GGPP) leads to the stereospecific synthesis of (13R)-manoyl oxide. oup.comnih.gov CfTPS2 first catalyzes the formation of the intermediate copal-8-ol diphosphate. oup.com This intermediate is then utilized by CfTPS3 to produce (13R)-manoyl oxide. oup.com Interestingly, the combination of other diterpene synthases from C. forskohlii, such as CfTPS1 with CfTPS3 or CfTPS4, results in the formation of miltiradiene, a precursor to abietane (B96969) diterpenoids, highlighting the specificity of these enzymatic pairings. oup.com

In other plant species, such as Salvia miltiorrhiza, different sets of enzymes are responsible for producing this compound isomers. For instance, ent-13-epi-manoyl oxide has been identified in the floral sepals of S. miltiorrhiza, where its biosynthesis is attributed to the combined action of SmCPS4 and a kaurene synthase-like enzyme, SmKSL2. oup.com

Role of Copalyl Diphosphate Synthase (CPS) in Labdane Skeleton Formation

The formation of the bicyclic labdane skeleton is a foundational step in the biosynthesis of this compound and related diterpenoids. This reaction is catalyzed by a class of enzymes known as copalyl diphosphate synthases (CPS). oup.com These enzymes belong to the type B cyclases and are responsible for the protonation-initiated cyclization of the linear precursor, geranylgeranyl diphosphate (GGDP). oup.com

In angiosperms, the enzyme responsible for the initial cyclization is CPS, which possesses a characteristic DXDD motif. oup.com Research on Cistus creticus has identified a copal-8-ol diphosphate synthase (CcCLS) as a key enzyme in the formation of oxygen-containing labdane-type diterpenes. oup.comresearchgate.net This enzyme converts GGDP to copal-8-ol diphosphate, which is a likely intermediate in the biosynthesis of manoyl oxide isomers. oup.com It is hypothesized that this diphosphate intermediate can be further cyclized by a yet-to-be-identified type A diterpene synthase to yield various manoyl oxide isomers. oup.comresearchgate.net

Late-Stage Functionalization and Oxidative Modifications

Following the formation of the initial labdane backbone, a series of functionalization and oxidative modification reactions occur, leading to the structural diversity observed in this class of compounds.

Involvement of Cytochrome P450-Dependent Monooxygenases (P450s)

Cytochrome P450-dependent monooxygenases (P450s or CYPs) are a vast superfamily of heme-containing enzymes that play a critical role in the late-stage functionalization of diterpenoids. wikipedia.orgnih.govnih.gov These enzymes are responsible for introducing oxygen atoms into the hydrocarbon skeleton, often in a highly regio- and stereoselective manner. nih.govbeilstein-journals.org This oxidative tailoring is a key factor in generating the chemical diversity of labdane-type diterpenes. beilstein-journals.org

In the biosynthesis of forskolin from (13R)-manoyl oxide in C. forskohlii, a cascade of reactions catalyzed by five distinct cytochrome P450s and two acetyltransferases is required. nih.govelifesciences.org These enzymes perform a series of six regio- and stereospecific monooxygenations and one regiospecific acetylation to convert the (13R)-manoyl oxide scaffold into the structurally complex forskolin. elifesciences.org The genes encoding these P450s, similar to the diterpene synthases involved in the initial steps, show high or exclusive expression in the root cork cells where forskolin accumulates. elifesciences.org

Genetic and Molecular Basis of Biosynthetic Enzymes

The discovery and characterization of the genes encoding the biosynthetic enzymes for this compound have been advanced through transcriptomic and functional genomics approaches. oup.comnih.gov In C. forskohlii, mining of root transcriptome databases led to the identification of a family of candidate diterpene synthase genes (CfTPSs). oup.com Subsequent functional characterization of these genes confirmed the specific roles of CfTPS2 and CfTPS3 in the biosynthesis of (13R)-manoyl oxide. oup.comnih.govelifesciences.orgacs.org

The genetic basis for the late-stage modification enzymes has also been elucidated. In-depth RNA sequencing of the root cork of C. forskohlii identified numerous candidate cytochrome P450 genes. oup.com Through a combinatorial biochemistry approach involving transient expression in Nicotiana benthamiana, the specific P450s responsible for the conversion of (13R)-manoyl oxide to forskolin were identified. nih.gov This modular approach has proven effective for discovering genes involved in complex biosynthetic pathways in non-model organisms. nih.gov

The functional expression of these biosynthetic genes in microbial hosts like Saccharomyces cerevisiae and Escherichia coli has enabled the heterologous production of this compound and its derivatives, paving the way for biotechnological production of these valuable compounds. nih.govelifesciences.orgacs.orgnih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches

Total synthesis methodologies for epimanoyl oxide primarily focus on achieving high regio- and stereoselectivity, often starting from readily available natural products.

The labdane (B1241275) diterpenoid (-)-sclareol is a common and commercially available starting material for the synthesis of this compound and its C-13 epimer, manoyl oxide. ichem.mdresearchgate.net The primary challenge in these syntheses is controlling the stereochemistry at the C-13 position during the cyclization of the side chain.

Several methods have been developed, with varying degrees of success in selectively forming 13-epi-manoyl oxide.

Cerium-Ammonium Nitrate (CAN) Mediated Cyclization : This method results in a 95% conversion of sclareol (B1681606) into a mixture of manoyl oxide and 13-epi-manoyl oxide. However, it shows poor selectivity, with the undesired manoyl oxide being the predominant product in a ratio of 5:2. researchgate.netresearchgate.net

Multi-Step Synthesis : A four-step synthetic sequence has been reported to produce 13-epi-manoyl oxide with an excellent yield of 91%. ichem.mdresearchgate.net Despite the high yield, the lengthy procedure and the use of toxic phosphine (B1218219) reagents make it less practical for large-scale applications. ichem.mdresearchgate.net

These approaches highlight the difficulty in achieving direct, selective synthesis, which has spurred the development of more efficient one-step methodologies.

A highly selective one-step synthesis of 13-epi-manoyl oxide has been achieved through the low-temperature superacidic cyclization of sclareol. ichem.mdichem.mdidsi.md This method involves finely tuning the reaction conditions to favor the formation of the desired 13-epi isomer.

The process utilizes a superacid, such as fluorosulfonic acid (FSO₃H), at very low temperatures. ichem.mdresearchgate.net Researchers have demonstrated that by controlling the temperature, the selectivity of the cyclization can be dramatically influenced. The optimal conditions, achieved at -95°C, result in a 9:1 ratio of 13-epi-manoyl oxide to manoyl oxide. ichem.mdresearchgate.net This high selectivity is explained by a hypothetical Sₙ2 mechanism, where the reaction proceeds with an inversion of configuration at the C-13 chiral center of the sclareol precursor. ichem.mdresearchgate.net At higher temperatures, the reaction is less selective and tends to produce an equimolar mixture of the two epimers. ichem.mdresearchgate.net

| Temperature (°C) | Ratio (13-epi-manoyl oxide : Manoyl oxide) | Notes |

|---|---|---|

| -78 | 1:1 | Older reported superacidic cyclization conditions resulted in an equimolar mixture. researchgate.net |

| -95 | 9:1 (93:7) | Optimal conditions for selectivity and conversion. ichem.md |

| -105 | 93:7 (Max Ratio) | Highest selectivity achieved, but with an increase in by-products, affecting overall yield. ichem.md |

This optimized, one-step procedure provides a valuable and efficient route for producing 13-epi-manoyl oxide on a gram scale, facilitating further research into its derivatives. ichem.md

Regio- and Stereoselective Synthesis from Natural Precursors (e.g., Sclareol)

Semi-synthesis and Chemoenzymatic Transformations

Semi-synthetic and chemoenzymatic methods are powerful tools for modifying the this compound scaffold. These techniques introduce functional groups at various positions, often with high regioselectivity, which is difficult to achieve through purely chemical means.

Fungi are widely used as biocatalysts for the structural modification of this compound and its derivatives. ichem.mdresearchgate.netresearchgate.net These microorganisms contain a diverse array of enzymes capable of performing specific reactions, such as hydroxylations, oxidations, and reductions, at non-activated positions on the diterpenoid framework. nih.govlongdom.org

Several fungal species have been shown to effectively transform the this compound skeleton:

Rhizopus nigricans : This fungus can introduce hydroxyl groups at various positions (C-7, C-18), epoxidize the double bond, and reduce keto groups at C-3. nih.gov It has also been shown to functionalize derivatives at C-2, C-6, and C-20. nih.gov

Fusarium moniliforme : Biotransformation with this fungus leads to regioselective oxidation of a C-3 hydroxyl group and hydroxylation at the C-7 position. nih.gov It can also produce dihydroxylated derivatives at C-7 and C-11. nih.gov

Gliocladium roseum : This species performs monohydroxylations at the C-1 and C-7 positions on the diketo-derivative of ent-13-epi-manoyl oxide. nih.gov

Curvularia lunata : Incubation with this fungus can introduce hydroxyl groups at C-1, C-6, and C-11 on ent-13-epi-3-keto manoyl oxide. nih.gov

Saccharomyces cerevisiae (Baker's Yeast): This yeast is used for the regioselective reduction of carbonyl groups, for example, in the transformation of ent-3,12-dioxo-13-epi-manoyl oxide.

Nectria ochroleuca : This fungus has been used to introduce hydroxyl groups onto the this compound framework.

| Fungus | Type of Reaction | Position(s) Functionalized |

|---|---|---|

| Rhizopus nigricans | Hydroxylation, Epoxidation, Reduction | C-2, C-3 (reduction), C-6, C-7, C-18, C-20 |

| Fusarium moniliforme | Hydroxylation, Oxidation | C-3 (oxidation), C-7, C-11 |

| Gliocladium roseum | Hydroxylation | C-1, C-7 |

| Curvularia lunata | Hydroxylation, Reduction | C-1, C-3 (reduction), C-6, C-11 |

| Saccharomyces cerevisiae | Reduction | C-3, C-12 (carbonyl reduction) |

| Nectria ochroleuca | Hydroxylation | C-7, C-11 |

Free-radical chemistry offers an alternative strategy for the late-stage functionalization of the this compound skeleton. ichem.mdresearchgate.net These methods can create carbon-carbon bonds or introduce functional groups at positions that are typically unreactive.

One notable study demonstrated the use of a radical addition methodology to attach a C₂ synthon to the side chain of 13-epi-manoyl oxide. idsi.md The reaction of 13-epi-manoyl oxide with ethyl iodoacetate in the presence of dilauroyl peroxide (DLP) as a radical initiator led to the expected alkylated products. idsi.md More remarkably, this reaction also produced an unexpected compound resulting from a triple sequence of 1,5-radical migrations. idsi.md This "travelling" radical process resulted in the functionalization of a distal, unactivated gem-dimethyl group, showcasing a rare and powerful method for remote C-H functionalization. idsi.md

Microbiological Transformations (e.g., using Fungi)

Synthesis of Structural Analogues and Derivatives for Bioactivity Profiling

A primary motivation for the synthesis and derivatization of this compound is the creation of structural analogues for bioactivity screening. ichem.mdidsi.mdresearchgate.net The structural similarity of the tricyclic core to potent natural products like forskolin (B1673556) suggests that its derivatives may possess interesting pharmacological properties. ichem.mdresearchgate.net

Both chemoenzymatic and chemical modification strategies are employed to generate libraries of new compounds. Microbiological transformations are particularly valuable, as they can introduce hydroxyl groups at various positions, and the resulting polyhydroxylated derivatives can be tested to establish structure-activity relationships (SAR). nih.govlongdom.org For example, the biotransformation of ent-13-epi-manoyl oxide derivatives has yielded compounds with specific biological effects:

The transformation of ent-13-epi-3-keto manoyl oxide with Curvularia lunata produced derivatives that were found to possess antileishmania activity. nih.gov

The biotransformation of other acetoxy- and hydroxy-derivatives of ent-13-epi-manoyl oxide yielded products, such as trimanoyl (ent-3β,6β,12β-trihydroxy-13-epi-manoyl oxide), which were shown to increase the activity of the enzyme adenylate cyclase. nih.gov

These studies demonstrate how semi-synthesis and microbiological transformations provide access to novel derivatives that would be difficult to obtain otherwise, enabling the exploration of their therapeutic potential. idsi.mdacs.org

Biological Activities and Mechanistic Investigations in Vitro and in Silico

Antimicrobial Activity

Epimanoyl oxide has demonstrated notable antimicrobial properties, exhibiting efficacy against a range of bacteria and fungi. mdpi.comontosight.ai

Research has shown that this compound possesses antibacterial activity, particularly against Gram-positive bacteria. nih.gov Specifically, ent-13-epi-manoyl oxide has been identified as being more active than its epimeric form, manoyl oxide, against these types of bacteria. nih.gov The antibacterial effects of this compound are considered a significant aspect of its biological profile. mdpi.com

In addition to its antibacterial properties, this compound has also been recognized for its antifungal activity. mdpi.com Essential oils containing 13-epi-manoyl oxide have shown strong bioactivity against several strains of wood decay fungi. researchgate.net Furthermore, new hemisynthetic derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide have been reported to exhibit interesting activity against various pathogenic fungi. nih.govjst.go.jp

In vitro susceptibility studies have been crucial in quantifying the antimicrobial potency of this compound. One study highlighted that essential oils rich in 13-epi-manoyl oxide demonstrated significant antifungal activity, with a global minimal inhibitory concentration (GMIC) of 900 ppm against certain wood decay fungi. researchgate.net Another study focused on the differentiation of manoyl oxide epimers and noted that the ratio of these epimers is important for their antibacterial activity, with ent-13-epi-manoyl oxide showing greater activity against Gram-positive bacteria. nih.gov

The primary proposed mechanism of antimicrobial action for compounds like this compound involves the disruption of the cell membrane. This disruption can interfere with critical cellular processes such as the electron transport chain and oxidative phosphorylation. nih.gov Other potential mechanisms include the inhibition of enzyme activity and the impairment of nutrient uptake by the bacterial cell. nih.gov While the exact mechanisms for this compound are still under investigation, these general principles of action for antimicrobial lipids are considered relevant.

In Vitro Susceptibility Studies

Antineoplastic and Cytotoxic Effects

This compound has been the subject of research for its potential as an anticancer agent, with studies demonstrating cytotoxic effects against various malignant cell lines.

This compound and its derivatives have exhibited cytotoxic and antiproliferative activities against several cancer cell lines.

Leukemic Cells: Ent-13-epi-manoyl oxide and its isomers have shown slight growth-inhibiting activity against nine leukemic cell lines. researchgate.netnih.govthieme-connect.com A semisynthetic thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide displayed cytotoxic activity against 13 human leukemic cell lines, inducing apoptosis and causing cell cycle arrest at the G0/1 phase. capes.gov.brnih.govresearchgate.net

Breast Cancer Cells: Labdane-type diterpenes, including derivatives of manoyl oxide, have demonstrated strong in vitro cytotoxic and cytostatic activities against human cancer cell lines, which can include breast cancer cells. researchgate.net While direct studies on this compound and breast cancer are limited, the activity of related compounds suggests potential efficacy.

Lung Cancer Cells: Although direct evidence for this compound's activity against lung cancer cells is not extensively documented in the provided context, the broader class of diterpenes to which it belongs has been investigated for anticancer properties. ontosight.ai

Liposarcoma Cells: There is a lack of specific research in the provided results detailing the direct effects of this compound on liposarcoma cells. However, the general cytotoxic profile of the compound against various cancer types suggests a potential area for future investigation.

Interactive Data Table: Antimicrobial Activity of this compound Derivatives

| Compound/Extract | Microorganism | Activity Type | Findings | Citation |

| ent-13-epi-manoyl oxide | Gram-positive bacteria | Antibacterial | More active than its epimer, manoyl oxide. | nih.gov |

| Essential oil with 13-epi-manoyl oxide | Wood decay fungi | Antifungal | GMIC of 900 ppm. | researchgate.net |

| Hemisynthetic derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide | Pathogenic fungi | Antifungal | Showed interesting activity. | nih.govjst.go.jp |

Interactive Data Table: Cytotoxic Activity of this compound and Its Derivatives

| Compound/Derivative | Cell Line Type | Effect | Key Findings | Citation |

| ent-13-epi-manoyl oxide & isomers | Leukemic | Growth inhibition | Showed slight growth inhibiting activity against 9 leukemic cell lines. | researchgate.netnih.govthieme-connect.com |

| Thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide | Human leukemic | Cytotoxic, Apoptosis, Cell cycle arrest | Active against 13 cell lines; induced apoptosis and G0/1 arrest. | capes.gov.brnih.govresearchgate.net |

Induction of Apoptosis Pathways in Cancer Cells

This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is a key mechanism for eliminating cancerous cells. Research has shown that a semi-synthetic derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide effectively kills human leukemic cells through apoptosis. nih.gov The induction of apoptosis by this compound was observed to be both time- and dose-dependent. nih.gov

The process of apoptosis involves a series of molecular events. In cancer cells, high levels of reactive oxygen species (ROS) can trigger apoptosis. biomolther.org While the precise molecular source of ROS induced by this compound requires further investigation, potential sources include NADPH oxidase, the mitochondrial respiratory chain, xanthine (B1682287) oxidase, and nitric oxide synthase. biomolther.org The activation of stress response pathways, such as the p38 MAPK signaling pathway, by increased ROS levels can lead to apoptotic cell death. biomolther.org

Studies on other natural compounds have shown that apoptosis can be initiated through the activation of molecules like Bax and caspase-3, alongside the reduction of the anti-apoptotic protein Bcl-2. mdpi.com This suggests a potential caspase-dependent mechanism of cell death. mdpi.com

Cell Cycle Modulation in Neoplastic Cells

This compound and its derivatives have been shown to influence the cell cycle of neoplastic cells, a critical process for cancer cell proliferation. nih.govebi.ac.uk The cell cycle is a highly regulated process, and its deregulation is a hallmark of cancer. nih.gov

Flow cytometry experiments with a semi-synthetic derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide on a human leukemic cell line indicated a delay in the G0/G1 phase of the cell cycle. nih.gov This suggests that the compound may cause a synchronization of the cell population at this checkpoint, thereby inhibiting their progression into the DNA synthesis (S) phase. nih.gov The cell cycle is controlled by various components, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). amegroups.org Alterations in these components can lead to uncontrolled cell proliferation. mdpi.com

Key pathways, such as the pRb and p53 pathways, are central to cell cycle control and are frequently disrupted in tumors. nih.gov The induction of a stable cell cycle arrest is a defining feature of cellular senescence, a mechanism that prevents the proliferation of potentially cancerous cells. frontiersin.org The ability of this compound derivatives to modulate the cell cycle suggests a potential mechanism for its antiproliferative effects. nih.gov

Comparative Cytotoxicity in Normal vs. Cancerous Cell Lines

Studies have been conducted to compare the cytotoxic effects of this compound and its related compounds on both cancerous and normal cell lines to determine their selectivity. Ideally, an anticancer agent should be more toxic to cancer cells than to normal cells, a property measured by the selectivity index (SI). An SI value greater than 2 is generally considered to indicate high selectivity. brieflands.com

Ent-3β-hydroxy-(-)-13-epi-manoyl oxide has been evaluated for its cytotoxicity against various cell lines. One study reported low cytotoxic activity against the HeLa cancer cell line. scielo.org.mx Another study investigating a semi-synthetic derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide found it to be cytotoxic against 13 different human leukemic cell lines. nih.gov Similarly, ent-13-epimanoyl oxide and mixtures of manoyl oxide isomers exhibited slight growth-inhibiting activity against nine leukemic cell lines. researchgate.net

In a study on casearborin C, which also isolated ent-3β-hydroxy-(-)-13-epi-manoyl oxide, the latter showed no significant activity at the tested concentrations. scielo.org.mx However, the study highlighted the importance of selectivity, as casearborin C itself showed low selectivity for HeLa cells over normal Vero cells. scielo.org.mx The concept of selective cytotoxicity is crucial, as many conventional chemotherapeutics are toxic to both cancerous and normal cells. mdpi.com Research on other natural compounds has demonstrated the potential for high selectivity against various cancer cell lines while showing lower toxicity to normal cell lines. mdpi.comnih.gov

Table 1: Cytotoxic Activity of this compound and Related Compounds

| Compound/Extract | Cell Line(s) | Observed Effect | Reference |

| ent-3-beta-hydroxy-13-epi-manoyl oxide derivative | 13 Human Leukemic Cell Lines | Cytotoxic, induces apoptosis | nih.gov |

| ent-13-epi-manoyl oxide & isomers | 9 Leukemic Cell Lines | Slight growth-inhibiting activity | researchgate.net |

| ent-3β-hydroxy-(-)-13-epi-manoyl oxide | HeLa | Low cytotoxic activity | scielo.org.mx |

Anti-inflammatory Potential

Modulation of Inflammatory Response Mediators

This compound has been identified as a potential modulator of inflammatory responses. frontiersin.org Inflammation is a complex biological process involving various mediators, including cytokines, chemokines, nitric oxide (NO), and reactive oxygen species (ROS). frontiersin.org

Research has indicated that labdane-type diterpenoids, the class of compounds to which this compound belongs, can exert anti-inflammatory effects. researchgate.net This activity is often attributed to the inhibition of nuclear factor-κB (NF-κB) activity, modulation of arachidonic acid (AA) metabolism, and reduction of nitric oxide (NO) production. researchgate.net In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a common model for studying inflammation, suppression of pro-inflammatory cytokines like IL-1β, IL-6, and TNFα, as well as inflammatory mediators such as iNOS, has been observed with other anti-inflammatory agents. all-imm.com The regulation of these mediators is a promising therapeutic approach for inflammatory conditions. all-imm.com

Proposed Cellular and Molecular Pathways (e.g., Arachidonic Acid Metabolism, Nitric Oxide Production)

The anti-inflammatory effects of compounds like this compound are often linked to their influence on specific cellular and molecular pathways. The metabolism of arachidonic acid (AA) and the production of nitric oxide (NO) are two such critical pathways in inflammation. researchgate.net

Arachidonic acid is a precursor for the synthesis of prostaglandins (B1171923) and thromboxanes, which are potent mediators of inflammation. semanticscholar.org The enzyme cyclooxygenase (COX) converts AA into these pro-inflammatory molecules. semanticscholar.org Labdane (B1241275) diterpenoids have been shown to modulate AA metabolism, which could contribute to their anti-inflammatory properties. researchgate.net

Nitric oxide is another key player in the inflammatory process. frontiersin.org While it has various physiological roles, excessive NO production by inducible nitric oxide synthase (iNOS) can be detrimental. all-imm.com The ability to reduce NO production is a hallmark of many anti-inflammatory agents. researchgate.net There is often an inverse relationship between NO levels and AA metabolism in certain pathological conditions. nih.gov Furthermore, AA can itself trigger an increase in intracellular calcium, leading to NO production in endothelial cells. mdpi.comnih.gov By potentially modulating these pathways, this compound may exert its anti-inflammatory effects.

Antioxidant Capacity

This compound has been investigated for its antioxidant properties. Antioxidants are crucial for protecting the body against damage caused by free radicals and reactive oxygen species, which can lead to oxidative stress. wjpmr.com

Studies on essential oils containing this compound have shown varying degrees of antioxidant activity. mdpi.comresearchgate.net For instance, the essential oil of Xylopia aethiopica, which contains this compound, demonstrated low antioxidant activity in a DPPH free radical scavenging assay compared to ascorbic acid. wjpmr.comresearchgate.net The antioxidant capacity of a substance can depend on the specific method used for its assessment. wjpmr.com

In silico molecular docking studies have been employed to predict the antioxidant activity of compounds. One such study screened major compounds from Vitex species against the human protein target peroxiredoxin 5, which is involved in antioxidant defense. The results indicated that 13-epi-manoyl oxide had a strong binding affinity, suggesting it has potent inhibitory activity and, therefore, antioxidant potential. mdpi.comnih.gov

Table 2: Antioxidant Activity Data for Essential Oils Containing this compound

| Essential Oil Source | Assay | Result (IC50 value) | Reference |

| Xylopia aethiopica | DPPH free radical scavenging | Low activity (IC50 = 784.604 ± 0.320 mg/mL) | researchgate.net |

| Vitex trifolia | Metal Chelating | IC50 = 29.77 ± 0.2 µL/mL | mdpi.com |

| Vitex negundo | Metal Chelating | IC50 = 31.18 ± 0.2 µL/mL | mdpi.com |

| Vitex agnus-castus | Metal Chelating | IC50 = 36.60 ± 0.1 µL/mL | mdpi.com |

Note: A lower IC50 value indicates better antioxidant activity. wjpmr.com

Reducing Power Assessment

Phytotoxic Activity and Herbicide Potential

This compound has been investigated for its potential as a natural herbicide, with studies focusing on its ability to inhibit plant growth and its interaction with key herbicidal target proteins.

The essential oil of V. trifolia, which contains 13-epi-manoyl oxide, has demonstrated significant phytotoxic effects against the wild radish, Raphanus raphanistrum. mdpi.comalinteridergisi.com The oil exhibited a concentration-dependent inhibition of seed germination, as well as root and shoot growth. mdpi.com At a concentration of 100 µL/mL, the essential oil completely inhibited seed germination (100%) and caused severe inhibition of root growth (99.39%) and shoot growth (92.12%). mdpi.comalinteridergisi.com The IC₅₀ values for these phytotoxic effects were calculated to be 29.5 µL/mL for seed germination, 9.33 µL/mL for root length, and 27.13 µL/mL for shoot length. mdpi.comalinteridergisi.com

Table 4: Phytotoxic Activity of V. trifolia Essential Oil (Containing 13-epi-manoyl oxide) on Raphanus raphanistrum

| Parameter | % Inhibition (at 100 µL/mL) | IC₅₀ Value (µL/mL) |

|---|---|---|

| Seed Germination | 100% | 29.5 |

| Root Length | 99.39% | 9.33 |

Data reflects the inhibitory effects on the wild radish. mdpi.comalinteridergisi.com

To understand the molecular basis of its phytotoxic activity, in silico molecular docking studies have been performed. mdpi.comnih.gov These studies have investigated the binding affinity of 13-epi-manoyl oxide to crucial herbicidal target proteins. researchgate.netdntb.gov.ua One such target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plastoquinone (B1678516) and tocopherol biosynthesis in plants. mdpi.com Inhibition of HPPD leads to the bleaching of new growth and eventual plant death. mdpi.com

Molecular docking results have shown that 13-epi-manoyl oxide exhibits a strong binding affinity for the HPPD receptor (PDB: 6J63). mdpi.comalinteridergisi.com It achieved a binding energy of -8.7 kcal/mol, which is comparable to the binding energy of the known HPPD inhibitor, NTBC (-8.9 kcal/mol). alinteridergisi.com This strong interaction suggests that 13-epi-manoyl oxide is a potent inhibitor of this key enzyme, supporting its potential as a natural herbicide. mdpi.comnih.gov The compound was also identified as a strong inhibitor of human peroxiredoxin 5, an antioxidant protein, with a binding energy of -6.2 kcal/mol. mdpi.comalinteridergisi.com

Table 5: Molecular Docking Scores of 13-epi-manoyl oxide with Target Proteins

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) |

|---|---|---|---|

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 6J63 | 13-epi-manoyl oxide | -8.7 |

Binding energies indicate the strength of the interaction between the ligand and the protein receptor. mdpi.comalinteridergisi.com

Inhibition of Seed Germination and Plant Growth

Role in Plant Defense Mechanisms

Diterpenes, including this compound and its isomers, are widely recognized for their roles in plant defense. ontosight.aiontosight.ai These compounds can act as deterrents against herbivores and pathogens. ontosight.ai In the plant Coleus forskohlii, (13R)-manoyl oxide, an epimer of this compound, serves as the biosynthetic precursor to forskolin (B1673556), a compound with significant pharmaceutical applications. oup.com Research has shown that both forskolin and (13R)-manoyl oxide accumulate in specialized oil bodies within the root cork cells of the plant. oup.com This specific localization in the outer protective layer of the root strongly suggests a primary role in defending the plant against soil-borne pests and pathogens. oup.com The production of such specialized metabolites is a key strategy employed by plants to protect themselves from environmental threats. frontiersin.org

Contribution to Plant Resistance Against Pathogens

This compound, a labdane-type diterpene, is a significant component of the chemical defense arsenal (B13267) in various plants, contributing to their resistance against a range of microbial pathogens. Its role in plant protection is primarily attributed to its potent antibacterial and antifungal properties, which have been documented in numerous in vitro studies. These activities are crucial for fending off potential infections and are an integral part of the plant's innate immune system.

The antimicrobial efficacy of this compound and its derivatives has been demonstrated against both bacterial and fungal organisms. For instance, 13-epi-manoyl oxide has been identified as having cytotoxic, antibacterial, and antifungal activities. mdpi.comresearchgate.net Essential oils containing derivatives such as β-hydroxy-13-epi-manoyl oxide have shown considerable antimicrobial effects against various plant pathogenic microorganisms. Furthermore, a glycosidic derivative, 13-epi-manoyl oxide-19-O-alpha-l-2',5'-diacetoxyarabinofuranoside, has exhibited antibacterial activity against oral pathogens. scielo.br

The antibacterial action of ent-13-epi-manoyl oxide appears to be particularly effective against Gram-positive bacteria. nih.govmdpi.com The stereochemistry of manoyl oxide epimers has been shown to be a critical factor in their biological activity, with the ent-13-epi form being more active than its epimer against these bacteria. nih.govmdpi.com This specificity highlights the nuanced interactions between the compound and bacterial targets.

In the broader context of plant defense, diterpenoids like this compound are recognized as key players. researchgate.net They are often part of a complex mixture of secondary metabolites, such as those found in oleoresin, which provides a broad-spectrum defense system against pathogens and herbivores. The presence of hydroxylated derivatives of this compound is believed to be significant for plant defense mechanisms against not only pathogens but also pests. mdpi.comwalshmedicalmedia.com The hydroxylation of these diterpenes is a critical process, as it can enhance their defensive capabilities while preventing autotoxicity to the plant itself. tandfonline.com

The induction of manoyl oxide may also be linked to downstream signaling pathways that activate resistance genes. For example, manoyl oxide is a precursor to forskolin, a metabolite that can increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In some plant species, cAMP is associated with the activation of root pathogen-induced resistance genes, suggesting an indirect but vital role for this compound in systemic defense responses. nih.gov

The following table summarizes the documented antimicrobial activities of this compound and its derivatives against specific pathogens.

| Compound | Activity Type | Target Pathogens/Microorganisms | Source |

|---|---|---|---|

| 13-epi-manoyl oxide | Antibacterial, Antifungal, Cytotoxic | General activity noted | mdpi.comresearchgate.net |

| β-hydroxy-13-epi-manoyl oxide | Antimicrobial | Plant pathogenic microorganisms | |

| 13-epi-manoyl oxide-19-O-alpha-l-2',5'-diacetoxyarabinofuranoside | Antibacterial | Streptococcus mutans ATCC 25175, Actinomyces naeslundii ATCC 12104 | scielo.br |

| ent-13-epi-manoyl oxide | Antibacterial | Gram-positive bacteria | nih.govmdpi.com |

| Essential oil containing 13-epi-manoyl oxide | Antifungal | Wood decay fungi |

Interaction with Endogenous Plant Defensive Enzymes (e.g., Polyphenol Oxidase, Peroxidase)

The direct interaction of this compound with key endogenous plant defensive enzymes such as polyphenol oxidase (PPO) and peroxidase (POD) is not extensively documented in current scientific literature. These enzymes are fundamental to plant defense, with PPO catalyzing the oxidation of phenolics to highly reactive quinones, and PODs being involved in a variety of defense responses, including cell wall reinforcement and the generation of reactive oxygen species (ROS). mdpi.com

While direct evidence is lacking, in silico molecular docking studies have provided insights into the potential of this compound and its isomers to interact with and inhibit other types of enzymes. For example, molecular docking analyses have shown that both manoyl oxide and this compound can form hydrogen bonds with the active site of α-glucosidase, suggesting a potential inhibitory interaction. tandfonline.com Another study demonstrated that 13-epi-manoyl oxide exhibited strong binding affinities and was predicted to have the strongest inhibitory activity against human peroxiredoxin 5, an antioxidant enzyme, and 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in amino acid metabolism. mdpi.comresearchgate.net

These findings, although not directly related to PPO or POD, indicate that this compound has the structural potential to bind to the active sites of various enzymes and modulate their activity. Plant defensive enzymes like PPO and POD often have phenolic compounds as their primary substrates. walshmedicalmedia.comnih.gov Diterpenes such as this compound are structurally distinct from these typical substrates. The potential for this compound to act as a substrate, inhibitor, or modulator of PPO and POD in the complex biochemical matrix of a plant cell remains an area that requires further empirical research. The general role of these enzymes in producing defensive secondary metabolites is well-established, but the specific contribution or interaction of diterpenoids like this compound in these enzymatic pathways is yet to be elucidated. walshmedicalmedia.com

| Compound | Enzyme Target (In Silico) | Predicted Interaction | Source |

|---|---|---|---|

| Manoyl oxide | α-glucosidase | Hydrogen bonding with active site (GLN A:279) | tandfonline.com |

| This compound | α-glucosidase | Hydrogen bonding with active site (GLN A:279) | tandfonline.com |

| 13-epi-manoyl oxide | Peroxiredoxin 5 (human) | Strong inhibitory activity | mdpi.comresearchgate.net |

| 13-epi-manoyl oxide | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Strong inhibitory activity | mdpi.comresearchgate.net |

Structure Activity Relationship Sar Studies and Computational Analysis

Correlating Structural Features with Biological Activities

The fundamental structure of epimanoyl oxide, a labdane-type diterpene, is intrinsically linked to its observed biological activities, which include cytotoxic, antibacterial, and antifungal properties. researchgate.netacs.org The core of its activity lies in its tricyclic backbone, a feature it shares with the well-known adenylate cyclase activator, forskolin (B1673556). x-mol.netjapsonline.comfrontiersin.org This shared structural motif suggests that the fundamental bicyclic decalin system fused with a tetrahydrofuran (B95107) ring is a critical pharmacophore responsible for its interaction with biological targets.

SAR studies on related labdane (B1241275) diterpenes have provided insights that are likely applicable to this compound. For instance, research on other labdanes has identified them as potential anti-inflammatory agents. researchgate.net The biological activity of these compounds is closely associated with their molecular framework, which allows for various functionalizations that can modulate their therapeutic effects. x-mol.netjapsonline.com Derivatives of this compound have demonstrated activities such as antimicrobial and cytotoxic effects, underscoring the importance of the core labdane skeleton in conferring bioactivity. x-mol.netichem.mdresearchgate.netresearchgate.net

Stereochemical Influence on Bioactivity Profiles

Stereochemistry plays a pivotal role in the biological activity of this compound. The compound is a stereoisomer of manoyl oxide, differing in the configuration at the C-13 position, which is designated as "13-epi". researchgate.net This specific three-dimensional arrangement is crucial, as even subtle changes in stereoisomerism can lead to significant differences in biological profiles.

The prefix "ent-" is used for some derivatives, indicating that the stereochemistry is opposite to that of the more common, naturally occurring manoyl oxide series at all stereogenic centers. nih.gov Studies comparing the cytotoxic activity of ent-13-epi-manoyl oxide with mixtures of other manoyl oxide isomers have been conducted. These investigations revealed that while the compounds exhibited slight growth-inhibiting activity against leukemic cell lines, the specific stereochemistry influenced the potency. acs.orgichem.mdresearchgate.net

The synthesis of 13-epi-manoyl oxide versus its C-13 epimer, manoyl oxide, can be selectively controlled by reaction conditions, such as temperature. x-mol.netjapsonline.com This highlights the thermodynamic and kinetic differences between the isomers, which can translate to different binding affinities and interactions with biological macromolecules. The inversion of configuration at the C-13 chiral center is a key step that defines the "epi" form and its distinct bioactivity. japsonline.comfrontiersin.org

Effects of "Decoration" with Heteroatoms and Functional Groups

The modification of the this compound scaffold through the introduction of heteroatoms and various functional groups, a process often referred to as "decoration," is a key strategy for modulating its biological activity. x-mol.netjapsonline.com The inherent bioactivity of the labdane skeleton can be significantly enhanced or altered by the addition of these chemical moieties, which serve as primary points of interaction with biomolecules. x-mol.netjapsonline.com

Research has shown that creating semisynthetic derivatives of this compound can lead to compounds with potent antimicrobial properties. Key examples include:

Hydroxylation and Acetylation: The presence of hydroxyl (-OH) and acetoxy (-OAc) groups, as seen in compounds like 3β-hydroxy-13-epi-manoyl oxide and 3β-acetoxy-13-epi-manoyl oxide, alters the polarity and hydrogen-bonding capacity of the molecule, thereby influencing its bioactivity. ichem.md

Carbamidic Esters: The synthesis of a chloroethyl carbamidic ester derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide (ribenol) resulted in a compound with strong and broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov

Glycosylation: The addition of a sugar moiety to create a glycoside derivative of ribenol also produced a compound with noteworthy antifungal activity. nih.gov

Biotransformation: Microbial biotransformation has been used to introduce hydroxyl groups at various positions on the this compound skeleton (e.g., 1α, 6β, 11β), with the resulting derivatives showing modified antileishmanial activity. researchgate.net

These examples demonstrate that the strategic "decoration" of the this compound core with functional groups containing heteroatoms like oxygen and nitrogen is a viable approach to generate new derivatives with improved or novel biological activity profiles.

In Silico Molecular Docking and Ligand-Protein Interaction Analysis

Computational methods, particularly molecular docking, provide valuable insights into the potential mechanisms of action for this compound by predicting its binding affinity and orientation within the active site of a protein target. researchgate.net These in silico techniques are instrumental in identifying potential molecular targets and understanding the specific interactions that govern biological activity.

A notable study investigated the interaction of 13-epi-manoyl oxide with two specific protein targets:

Human Peroxiredoxin 5 (Prx5): This enzyme is involved in antioxidant defense mechanisms.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): This enzyme is a target for herbicides.

The molecular docking analysis revealed that 13-epi-manoyl oxide exhibited good binding affinities for both proteins. researchgate.netscispace.commdpi.com Among several compounds tested from the essential oils of Vitex species, 13-epi-manoyl oxide was identified as having the strongest inhibitory activity against both Prx5 and HPPD. researchgate.netscispace.commdpi.com The analysis of the docked conformations showed specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (13-epi-manoyl oxide) and the amino acid residues in the binding cavities of the target proteins. nih.gov This computational evidence strongly supports the experimentally observed antioxidant and phytotoxic activities of the compound and helps to elucidate its mechanism at a molecular level.

Table 1: Molecular Docking Results for 13-epi-Manoyl Oxide

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. wikipedia.org These models can then be used to predict the activity of new, untested compounds, thereby accelerating the discovery of novel therapeutic agents. nih.gov

While specific QSAR models developed exclusively for this compound are not extensively documented in the literature, studies on related labdane and other diterpenoids provide a framework for how such predictive models could be developed. QSAR studies on diterpenoids have successfully created models to predict anti-inflammatory, antimicrobial, and P-glycoprotein inhibitory activities. researchgate.netresearchgate.netnih.gov

For instance, a 3D-QSAR study on diterpenoid lactones with anti-inflammatory effects identified key pharmacophores responsible for their activity. researchgate.netnih.gov Similarly, QSAR models for other classes of diterpenes have been developed with high predictive accuracy for antibacterial activity, often using a combination of 2D and 3D descriptors. mdpi.comnih.gov These models typically rely on descriptors related to the molecule's topology, electronegativity, polarizability, and van der Waals properties to predict activity. nih.gov

The development of a robust QSAR model for this compound and its derivatives would involve:

Compiling a dataset of this compound analogues with their experimentally measured biological activities.

Calculating a wide range of molecular descriptors for each analogue.

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a regression or classification model.

Rigorously validating the model's predictive power using internal and external validation sets.

Such a predictive model would be invaluable for the rational design and virtual screening of new this compound derivatives with enhanced potency and desired biological profiles.

Table of Mentioned Compounds

Table 2: List of Chemical Compounds

Advanced Analytical Methodologies for Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of epimanoyl oxide. High-resolution nuclear magnetic resonance (NMR) and mass spectrometry (MS) are the primary tools employed for this purpose.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms in the molecule. For instance, in a study on the microbiological transformation of ent-13-epi-manoyl oxide derivatives, ¹H NMR was used to characterize the structure of the metabolites. scispace.comcsic.es Key signals in the ¹H NMR spectrum of this compound derivatives include those for methyl groups, methylene (B1212753) protons, and protons attached to the vinyl group. scispace.comcsic.es

¹³C NMR (Carbon-13 NMR): This method is used to determine the types of carbon atoms present in the molecule (methyl, methylene, methine, and quaternary carbons). The ¹³C NMR spectrum of this compound and its derivatives shows distinct signals for each carbon atom, aiding in the complete structural assignment. ichem.mdresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-14 | ~5.87-6.06 (dd) | - |

| H-15a | ~4.92-4.97 (dd) | - |

| H-15b | ~5.14-5.15 (dd) | - |

| Methyl Protons | ~0.73-1.27 (s) | - |

| C-13 | - | ~73.5 |

| C-8 | - | ~76.0 |

| C-14 | - | ~147.9 |

| C-15 | - | ~110.4 |

Note: The chemical shifts are approximate and can vary depending on the specific derivative and the solvent used. scispace.comcsic.es

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of this compound, allowing for the determination of its elemental composition with high accuracy. csic.esacs.org This technique is essential for confirming the molecular formula of the compound. ttu.educonicet.gov.ar

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. csic.esichem.mdresearchgate.netttu.edumdpi.comnih.govresearchgate.netscielo.br It is widely used for the identification and quantification of this compound in complex mixtures like essential oils. csic.esmdpi.comresearchgate.netscielo.br The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification. nih.gov For instance, the ratio of the intensities of specific fragment ions (e.g., m/z 275 and 257) can be used to differentiate between this compound and its C-13 epimer, manoyl oxide. nih.gov

Advanced Chromatographic Separation and Purification

The isolation of pure this compound from natural sources often requires a combination of advanced chromatographic techniques.

Preparative High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of this compound from complex mixtures and for the separation of its isomers. datapdf.comnih.govshimadzu.euphenomenex.com This method utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase, allowing for high-resolution separations. nih.govshimadzu.euphenomenex.com For example, reversed-phase HPLC has been successfully used to isolate this compound derivatives. conicet.gov.ar

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and sensitive technique for the quantitative analysis of this compound. ichem.mdresearchgate.netconicet.gov.arscielo.br In this method, the sample is vaporized and separated into its components in a chromatographic column. ametekmocon.com As the components elute from the column, they are burned in a hydrogen-air flame, producing ions that are detected by the FID. ametekmocon.com The signal generated is proportional to the amount of the compound present, allowing for accurate quantification.

In Vitro Bioactivity Screening Platforms

In vitro bioactivity screening platforms are essential for evaluating the potential biological effects of this compound. These assays are performed in a controlled laboratory setting, typically using cell cultures or isolated enzymes.

Studies have investigated the bioactivity of this compound and essential oils containing it through various in vitro assays. mdpi.comresearchgate.netnih.gov These include:

Antioxidant assays: Methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, hydrogen peroxide scavenging assay, and reducing power assays are used to assess the antioxidant potential. mdpi.comresearchgate.netnih.gov

Cytotoxicity assays: The cytotoxic effects of this compound have been screened against various cancer cell lines using assays like the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. scielo.br

Antimicrobial assays: The antibacterial and antifungal activities of this compound have been evaluated against different microorganisms. nih.govresearchgate.net

Enzyme inhibition assays: The inhibitory activity of this compound against specific enzymes can be investigated to understand its mechanism of action. mdpi.comresearchgate.net

The results from these in vitro screening platforms provide valuable preliminary data on the biological activities of this compound, guiding further research into its potential therapeutic applications. mdpi.comresearchgate.netnih.gov For example, molecular docking studies have been used to predict the binding affinities of this compound to specific protein targets, providing insights into its potential antioxidant and phytotoxic activities. mdpi.comresearchgate.net

Cell Viability and Proliferation Assays (e.g., Sulforhodamine B assay)

The cytotoxic and antiproliferative potential of this compound and its derivatives are primarily evaluated using cell-based assays. The Sulforhodamine B (SRB) assay is a common method used for this purpose, determining cell density by measuring the total protein content of cultured cells.

Research into the cytotoxic effects of various forms of this compound has shown generally low to moderate activity against human cell lines. For instance, ent-3β-hydroxy-(-)-13-epi-manoyl oxide was reported to have low cytotoxic activity against the HeLa human cervical cancer cell line. scielo.org.mx In a separate study, the same compound, along with ent-(-)-13-epi-manoyl oxide, was evaluated against HeLa and other cancer cell lines, but showed no significant cytotoxic or antiproliferative effects at the concentrations tested. scielo.org.mxscielo.org.mx Another investigation found that ent-13-epi-manoyl oxide and its isomers demonstrated only slight growth-inhibiting activity against a panel of nine leukemic cell lines. researchgate.net

In a study evaluating anti-plasmodial activity, the cytotoxicity of ent-13-epi-manoyl oxide was tested against the A549 human lung carcinoma cell line. The results indicated a very low toxicity toward mammalian cells, with a 50% cytotoxic concentration (CC50) greater than 100 µg/mL. iau.ir This suggests a favorable selectivity index for its anti-plasmodial effects over human cell toxicity.

| Compound | Cell Line | Assay | Result (CC50/IC50) | Citation |

| ent-13-epi-manoyl oxide | A549 (Human Lung Carcinoma) | Cytotoxicity | > 100 µg/mL | iau.ir |

| ent-3β-hydroxy-13-epi-manoyl oxide | HeLa (Human Cervical Carcinoma) | Cytotoxicity | Low Activity | scielo.org.mx |

Apoptosis and Cell Cycle Analysis via Flow Cytometry

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. In the context of this compound research, it is applied to understand how the compound affects programmed cell death (apoptosis) and the cell division cycle. scielo.brbio-rad-antibodies.com This is often achieved by staining cells with fluorescent dyes that bind to DNA, such as propidium (B1200493) iodide, or with markers for apoptosis, like Annexin V. scielo.brcellsignal.comresearchgate.net

A key study investigated the biological effects of a semi-synthetic thiomidazolide derivative of Ent-3 beta-hydroxy-13-epi-manoyl oxide. nih.gov The research demonstrated that this derivative possessed a significant antiproliferative effect on human leukemic cell lines and induced cell death through apoptosis. nih.gov Flow cytometry analysis was performed to understand the mechanism behind this antiproliferative action. The results indicated that the compound caused a delay in the cell cycle, leading to a synchronization of the cells in the G0/G1 phase. nih.gov This arrest in the cell cycle prevents cells from progressing to the S (synthesis) and G2/M (mitosis) phases, ultimately inhibiting proliferation and leading to apoptotic cell death. nih.govresearchgate.net

| Compound Derivative | Cell Line | Method | Finding | Citation |

| Thiomidazolide derivative of Ent-3β-hydroxy-13-epi-manoyl oxide | Human Leukemic Cells | Flow Cytometry | Induces cell cycle delay/arrest in G0/G1 phase | nih.gov |

Biochemical Assays for Oxidative Stress and Inflammation Markers (e.g., DPPH, ABTS, H2O2, Reducing Power, Metal Chelation)

A range of biochemical assays are used to determine the antioxidant potential of natural compounds like this compound. These assays measure the ability of a compound to scavenge free radicals or chelate pro-oxidant metals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, hydrogen peroxide (H₂O₂) scavenging, ferric reducing antioxidant power (FRAP), and metal chelation assays. researchgate.netichem.mdgreenpharmacy.info

While extensive data on the isolated pure this compound is limited, studies on essential oils containing it as a constituent provide valuable insights. An essential oil from Vitex trifolia, which contains 13-epi-manoyl oxide as a notable component (5.6%), was evaluated for its antioxidant properties. mdpi.comalinteridergisi.com The oil demonstrated activity across several antioxidant assays, with the 50% inhibitory concentration (IC50) values documented. mdpi.comalinteridergisi.comresearchgate.net It is important to note that these values reflect the activity of the entire essential oil, not solely of this compound.

Complementing these experimental assays, in silico molecular docking studies have provided direct evidence for the antioxidant potential of 13-epi-manoyl oxide. One such study screened major compounds from Vitex essential oils against human peroxiredoxin 5, a key antioxidant enzyme. The results attributed the strongest inhibitory activity and best binding affinity to 13-epi-manoyl oxide, highlighting its potential to directly interact with and modulate proteins involved in managing oxidative stress. scielo.org.mxmdpi.com

| Assay | Test Sample | Result (IC50) | Citation |

| DPPH Radical Scavenging | Vitex trifolia essential oil | 32.49 ± 0.5 µL/mL | mdpi.com |

| H₂O₂ Radical Scavenging | Vitex trifolia essential oil | 34.30 ± 0.5 µL/mL | mdpi.com |

| Metal Chelating Activity | Vitex trifolia essential oil* | 29.77 ± 0.2 µL/mL | mdpi.com |

*This essential oil contains 13-epi-manoyl oxide (5.6%) as one of its constituents.

Enzyme Activity Profiling

Investigating the interaction of this compound with specific enzymes is key to understanding its biological functions. Enzyme activity profiling can reveal its potential to inhibit enzymes involved in various diseases, such as diabetes (α-glucosidase) or neurodegenerative disorders (acetylcholinesterase). nih.govnih.gov

Molecular docking studies have been instrumental in predicting the enzyme inhibitory potential of this compound. A study analyzing the components of Lespedeza bicolour essential oil showed that this compound and its isomer, manoyl oxide, docked favorably with α-glucosidase, exhibiting a strong binding energy of -8.5 kcal/mol. tandfonline.com This suggests a high affinity for the enzyme's active site. Similarly, a molecular docking analysis of compounds from Vitex species identified 13-epi-manoyl oxide as having the best binding affinity for 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme relevant in herbicidal activity. mdpi.com

Experimental data from essential oils containing this compound support these in silico findings. The essential oil of L. bicolour was tested for its inhibitory activity against α-glucosidase and acetylcholinesterase, yielding IC50 values of 360.47 ± 35.67 μg/mL and 309.30 ± 11.16 μg/mL, respectively. tandfonline.comresearchgate.net While these results are for the complete oil, the strong docking scores of this compound suggest it is a likely contributor to the observed activity.

| Target Enzyme | Method | Test Sample/Compound | Result | Citation |

| α-Glucosidase | Molecular Docking | This compound | Binding Energy: -8.5 kcal/mol | tandfonline.com |

| α-Glucosidase | In Vitro Assay | Lespedeza bicolour essential oil | IC50: 360.47 ± 35.67 μg/mL | tandfonline.comresearchgate.net |

| Acetylcholinesterase | In Vitro Assay | Lespedeza bicolour essential oil | IC50: 309.30 ± 11.16 μg/mL | tandfonline.comresearchgate.net |

| Peroxiredoxin 5 | Molecular Docking | 13-epi-manoyl oxide | Strongest binding affinity among tested compounds | mdpi.com |

| 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Molecular Docking | 13-epi-manoyl oxide | Strongest binding affinity among tested compounds | mdpi.com |

*The essential oil of Lespedeza bicolour contains this compound.

Gene Expression and Proteomic Analysis for Mechanistic Insights (e.g., qRT-PCR)

Currently, there is a lack of published research specifically employing gene expression analysis, such as quantitative real-time polymerase chain reaction (qRT-PCR), or proteomic analysis to investigate the mechanistic pathways affected by this compound. While these techniques are standard for elucidating how bioactive compounds alter cellular function at the genetic and protein levels, they have not yet been applied to this particular compound according to available scientific literature. nih.govelifesciences.orgfrontiersin.org

Q & A

How is epimanoyl oxide identified and quantified in plant-derived samples, and what methodological considerations are critical for reproducibility?

This compound is typically identified via gas chromatography-mass spectrometry (GC-MS) using retention indices (RI) and spectral matching with authentic standards . Quantification relies on relative abundance calculations based on peak area integration in chromatograms, normalized to internal standards or total ion current . Key considerations include:

- Column selection : Polar columns (e.g., DB-5) optimize separation of terpenoids like this compound, which has an RI ~2014–2035 .

- Standardization : Use of certified reference materials (e.g., manool oxide derivatives) ensures accurate identification, as co-elution with structurally similar diterpenes (e.g., oxomanoyl oxide) is common .

- Sample preparation : Hydrodistillation or solvent extraction must preserve labile diterpenes; freeze-drying plant tissues minimizes degradation .

What are the primary natural sources of this compound, and how does its distribution vary across plant tissues and species?

This compound occurs in conifers (e.g., Pinus resinosa, Abies sibirica) and aromatic plants (e.g., Salvia officinalis, Sigesbeckia jorullensis) . Distribution patterns include:

- Tissue-specificity : Higher concentrations in pine needles (50.1 μg/g) compared to litter and soil, suggesting ecological roles in allelopathy or pest resistance .

- Species variability : Salvia officinalis essential oil contains 8.2% this compound, while S. Judaica has 5.06%, indicating species-specific biosynthesis regulation .

- Environmental factors : Light exposure and soil chemistry influence diterpene accumulation, though mechanistic studies are limited .

What synthetic routes exist for this compound, and what stereochemical challenges arise during its preparation?

This compound is synthesized semisynthetically from manool oxide via epoxidation, but stereochemical control at C-8 and C-13 is challenging . Key steps include:

- Epoxidation : Peracid-mediated oxidation of manool oxide yields this compound, but competing pathways form isomers like 8-epi-caparrapi oxide .

- Stereochemical validation : NMR (e.g., H and C) and X-ray crystallography confirm cis-1,3-diaxial methyl/vinyl arrangements, critical for biological activity .

- Biotransformation : Microbial oxidation (e.g., Rhizopus arrhizus) selectively modifies diterpene scaffolds, improving yield and enantiomeric purity .

How do contradictory NMR assignments for this compound arise, and what strategies resolve these discrepancies?

Discrepancies in NMR data (e.g., δ 1.08–1.23 for quaternary methyl groups) stem from:

- Conformational flexibility : Axial-equatorial isomerism in the labdane skeleton affects chemical shifts .

- Solvent effects : CDCl vs. DMSO-d alters ring current shielding, particularly for vinyl protons .

Resolution strategies : - Comparative analysis : Cross-reference with structurally validated analogs (e.g., caparrapi oxide) .

- DFT calculations : Predict H and C shifts for proposed conformers to match experimental data .

What ecological roles does this compound play in plant-environment interactions?

This compound functions as:

- Antimicrobial agent : Inhibits fungal pathogens (e.g., Fusarium spp.) via membrane disruption, though structure-activity relationships remain underexplored .

- Herbivore deterrent : Synergizes with α-pinene and caryophyllene in conifer resins to reduce insect feeding .

- Allelopathic compound : Persists in soil at bioactive concentrations (50.1 μg/g), suppressing competitor plant germination .

What advanced analytical techniques address co-elution and quantification errors in this compound analysis?

- Two-dimensional GC (GC×GC) : Enhances separation of co-eluting diterpenes using orthogonal column phases .

- Isotope dilution assays : C-labeled this compound improves quantification accuracy in complex matrices .

- High-resolution MS (HRMS) : Resolves isobaric interferences (e.g., this compound vs. oxomanoyl oxide) via exact mass measurements (Δ < 3 ppm) .

How can researchers reconcile conflicting bioactivity data for this compound across studies?

Variability in reported bioactivities (e.g., nematicidal vs. non-toxic) arises from:

- Purity issues : Contamination with bioactive monoterpenes (e.g., α-terpineol) in crude extracts .

- Assay conditions : Differences in solvent (e.g., DMSO vs. ethanol) affect compound solubility and bioavailability .

Best practices : - Dose-response standardization : Report IC/LC values with 95% confidence intervals .

- Metabolomic profiling : Couple bioassays with untargeted LC-MS to identify synergistic/antagonistic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products